molecular formula C30H46O3 B12675833 Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)- CAS No. 6987-78-6

Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)-

Cat. No.: B12675833
CAS No.: 6987-78-6
M. Wt: 454.7 g/mol
InChI Key: PWZMNBAVCHYMBK-FMMUPTMQSA-N
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Description

Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)- is a pentacyclic triterpenoid compound It is a derivative of oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)- typically involves multiple steps starting from oleanolic acid. The process includes hydroxylation at specific positions and the formation of the gamma-lactone ring. Common reagents used in these reactions include oxidizing agents and catalysts to facilitate the hydroxylation and lactonization processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources followed by chemical modification. The extraction process typically involves solvent extraction, followed by purification steps such as chromatography. The chemical modification steps are similar to the synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of additional hydroxyl or carbonyl groups, while reduction can result in the removal of oxygen atoms.

Scientific Research Applications

Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)- has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)- involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation and cell proliferation. It may also interact with enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound from which Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)- is derived.

    Ursolic Acid: A similar triterpenoid with comparable biological activities.

    Hederagenin: Another triterpenoid with a similar structure and biological properties.

Uniqueness

Olean-12-en-28-oic acid, 3,21-dihydroxy-, gamma-lactone, (3beta,21beta)- is unique due to its gamma-lactone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.

Properties

CAS No.

6987-78-6

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(1R,4S,5R,8R,10S,13R,14R,18S,21S)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracos-16-en-23-one

InChI

InChI=1S/C30H46O3/c1-25(2)16-19-18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,7)28(18,6)14-15-30(19)17-23(25)33-24(30)32/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29+,30+/m0/s1

InChI Key

PWZMNBAVCHYMBK-FMMUPTMQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@]56[C@H]4CC([C@H](C5)OC6=O)(C)C)C)C)(C)C)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC26CC1OC6=O)C)C)(C)C)O)C)C

Origin of Product

United States

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